Cas no 144631-43-6 (1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)-)

1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)-
- 5-(4-Ethoxy-3-nitro-phenyl)-[1,3,4]oxadiazol-2-ylamine
- AKOS022627887
- 5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 144631-43-6
-
- インチ: InChI=1S/C10H10N4O4/c1-2-17-8-4-3-6(5-7(8)14(15)16)9-12-13-10(11)18-9/h3-5H,2H2,1H3,(H2,11,13)
- InChIKey: WAKIMCHMRHDOGG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 250.07020481Da
- どういたいしつりょう: 250.07020481Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505192-1g |
5-(4-Ethoxy-3-nitrophenyl)-1,3,4-oxadiazol-2-amine |
144631-43-6 | 97% | 1g |
$446 | 2023-02-18 |
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)- 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)-に関する追加情報
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)-: A Comprehensive Overview
1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)-, also known by its CAS registry number CAS No. 144631-43-6, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the ethoxy and nitro groups on the phenyl ring introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and application in advanced materials.
The synthesis of 1,3,4-Oxadiazol-2-amine derivatives has been extensively studied due to their versatile reactivity and structural diversity. Recent advancements in catalytic methods have enabled the efficient construction of these compounds with high yields and excellent regioselectivity. For instance, researchers have employed transition metal catalysts such as palladium(II) complexes to facilitate coupling reactions involving this compound. These studies highlight the importance of understanding the electronic effects of substituents on the reactivity of oxadiazole derivatives.
In terms of applications, 5-(4-ethoxy-3-nitrophenyl)-1,3,4-Oxadiazol-2-amine has shown promise in the development of advanced materials for optoelectronic devices. The combination of the electron-withdrawing nitro group and the electron-donating ethoxy group on the phenyl ring creates a unique balance of electronic properties that can be exploited in light-emitting diodes (LEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their charge transport properties, making them suitable for high-performance electronic devices.
The structural versatility of this compound also makes it an attractive candidate for drug discovery efforts. Oxadiazoles are known for their ability to act as bioisosteres or pharmacophore templates in medicinal chemistry. The presence of the nitro group introduces additional functionality that can be tailored to target specific biological pathways. For example, researchers have explored the use of this compound as a potential inhibitor of kinase enzymes involved in cancer progression. Initial in vitro studies have shown encouraging results, suggesting that further optimization could lead to novel therapeutic agents.
In addition to its chemical applications, CAS No. 144631-43-6 has been utilized in materials science for the development of stimuli-responsive polymers. The oxadiazole moiety can act as a photosensitive or thermoresponsive unit within polymer networks, enabling dynamic control over material properties under external stimuli. This feature has potential applications in areas such as drug delivery systems and adaptive optics.
Recent breakthroughs in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the electron density distribution within the molecule, enhancing its reactivity towards electrophilic substitution reactions. These findings have important implications for designing more efficient synthetic routes and optimizing reaction conditions.
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(4-ethoxy-3-nitrophenyl)- is a multifaceted compound with diverse applications across chemistry and materials science. Its unique combination of structural features and electronic properties makes it a valuable tool for researchers in various disciplines. As ongoing studies continue to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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